molecular formula C18H18N2O3 B3037643 Cyclo(Tyr-Phe) CAS No. 5147-17-1

Cyclo(Tyr-Phe)

Cat. No. B3037643
CAS RN: 5147-17-1
M. Wt: 310.3 g/mol
InChI Key: GRWVBLRIPRGGPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclo(Tyr-Phe) is a cyclic dipeptide formed by the cyclization of the amino acid sequence Tyrosine (Tyr) and Phenylalanine (Phe) . The synthesis of such cyclic dipeptides can be achieved through cyclodipeptide synthases (CDPSs), which hijack aminoacyl-tRNAs from the ribosomal machinery for cyclodipeptide formation .


Molecular Structure Analysis

The molecular structure of Cyclo(Tyr-Phe) involves a cyclic formation of the two amino acids, tyrosine and phenylalanine. Further detailed analysis of the molecular structure would require advanced techniques such as valence photoelectron spectra in the gas phase .


Chemical Reactions Analysis

The chemical reactions involving Cyclo(Tyr-Phe) are complex and can involve various pathways. For instance, one study found that the electronic energy levels of cyclo (glycine–phenylalanine), cyclo (tryptophan–tyrosine) and cyclo (tryptophan–tryptophan) dipeptides were investigated with a joint experimental and theoretical approach .


Physical And Chemical Properties Analysis

Cyclo(Tyr-Phe) is a small molecule with the ability to pass through cell membranes. Further analysis of its physical and chemical properties would require specific experimental setups .

Scientific Research Applications

Antibacterial, Anticancer, and Antioxidant Activities

Cyclo(Tyr-Phe) and its derivatives, such as cyclo(d-Tyr-d-Phe), have demonstrated notable antibacterial, anticancer, and antioxidant properties. A study by Kumar et al. (2014) found that cyclo(d-Tyr-d-Phe) isolated from Bacillus sp. exhibited significant antibacterial activity against medically important bacteria, including Staphylococcus epidermis. The compound also showed potent antitumor activity against A549 cells and significant antioxidant activity.

Anticoagulant Activity

Cyclo(Tyr-Phe) and its variants have been studied for their anticoagulant activities. In a study conducted by Be (2015), derivatives like cyclo(Phe-Tyr) isolated from Sparganium stoloniferum exhibited prolongation of prothrombin time, activated partial thromboplastin time, and thrombin time, indicating their potential as anticoagulants.

Structural and Conformational Analysis

Cyclo(Tyr-Phe) and similar compounds have been the subject of structural and conformational studies. Çelik and Gündüz (2017) conducted a study on Cyclo(Tyr-Cys) and Cyclo(Phe-Cys) dipeptides, focusing on their stable conformers and potential as inhibitors in cervical carcinoma cells.

Enzymatic Synthesis and Cell Division Effects

Research by Arunrattiyakorn et al. (2007) on the enzymatic synthesis of dehydroderivatives from proline-containing cyclic dipeptides, including compounds similar to Cyclo(Tyr-Phe), investigated their effects on cell division, highlighting the importance of specific structures for biological activity.

Anticancer Activity

The anticancer potential of cyclic dipeptides, including Cyclo(Tyr-Phe) derivatives, has been a significant area of research. For example, a study by Merwe et al. (2008) synthesized various diketopiperazines and tested their ability to inhibit cancer cell growth, finding that Cyclo(Tyr-Cys) had a substantial effect on cervical carcinoma cells.

Antibacterial Metabolites and Biological Effects

Cyclo(Tyr-Phe) and related cyclic dipeptides have been studied for their antibacterial properties. Zhang Si (2009) isolated several cyclic dipeptides, including derivatives of Cyclo(Tyr-Phe), from the marine bacterium Pseudomonas sp. These compounds showed antibacterial activity against several marine bacterial species.

Quorum Sensing and Fungal Interactions

The role of Cyclo(Tyr-Phe) in quorum sensing and its biological effects in fungi have been explored. A 2020 study by Sun et al. discovered a quorum sensing system in Serratia odorifera using cyclo(Tyr-Phe) as an autoinducer, which regulated the growth and development of the fungus Hypsizygus marmoreus.

Mechanism of Action

Target of Action

Cyclo(Tyr-Phe), also known as Sparganin C (SC), is a small molecule derived from the Chinese yam Dioscorea opposita Thunb. or Sparganii rhizoma . The primary targets of Cyclo(Tyr-Phe) are the proteins JUNB and SOX5 . These proteins play a crucial role in mitigating ischemia/reperfusion (I/R) injury both in vivo and in vitro .

Mode of Action

Cyclo(Tyr-Phe) interacts with its targets, JUNB and SOX5, to mitigate I/R injury . This interaction results in changes at the molecular level that protect the blood-brain barrier (BBB) from damage caused by I/R injury .

Biochemical Pathways

Cyclo(Tyr-Phe) affects the PI3K/AKT/mTOR pathway . This pathway is involved in autophagy regulation, a process that Cyclo(Tyr-Phe) modulates to protect the BBB integrity . By inhibiting excess autophagy induced by I/R injury, Cyclo(Tyr-Phe) helps maintain BBB integrity .

Pharmacokinetics

It is noted that cyclo(tyr-phe) has the ability to penetrate the blood-brain barrier , which is crucial for its therapeutic effect on cerebral ischemia/reperfusion injury.

Result of Action

The action of Cyclo(Tyr-Phe) results in several molecular and cellular effects. It significantly reduces the amount of Evans blue staining in the brain, indicating reduced BBB permeability . It also inhibits the expression of inflammatory factors such as IL-6, IL-1β, IL-17, IL-23, and TNF-α, as well as TIPM1/MMP proteins . Furthermore, it promotes the expression of the tight junction proteins occludin, ZO-1, and claudin-5 .

Action Environment

The environment can influence the action, efficacy, and stability of Cyclo(Tyr-Phe). It’s worth noting that the studies referenced were conducted in controlled laboratory conditions, both in vivo and in vitro

properties

IUPAC Name

3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVBLRIPRGGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346099
Record name 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5147-17-1
Record name 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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